

A Comparative Guide to Cross-Sectional TEM Analysis of the TiSi_2/Si Interface

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and findings in the cross-sectional Transmission Electron Microscopy (TEM) analysis of the Titanium Silicide (TiSi_2)/Silicon (Si) interface. The formation of a uniform, low-resistivity TiSi_2 layer is critical in modern semiconductor devices. Understanding the interfacial characteristics at the nanoscale through TEM is paramount for process optimization and ensuring device performance and reliability. This document summarizes key experimental data and protocols from various studies to aid in the selection of appropriate characterization techniques.

Comparative Analysis of TiSi_2 Film Properties

The properties of TiSi_2 films on silicon are highly dependent on the fabrication process, particularly the use of a capping layer during annealing. The following table summarizes the quantitative data from studies employing cross-sectional TEM.

Feature	Uncapped TiSi ₂ /Si	Capped (TiN) TiSi ₂ /Si	Capping Layer Advantage
Silicide Film Thickness	~ 15 - 75 nm[1][2][3]	~ 25 - 45 nm[1][2][3]	More uniform film thickness
Film Uniformity	Non-uniform[1][2]	More uniform[1][2]	Improved control over film morphology
Dominant Silicide Phase	C49-TiSi ₂ , TiSi, Ti ₅ Si ₃ , unreacted Ti, possibly C54-TiSi ₂ [4]	C54-TiSi ₂ , C49-TiSi ₂ , Ti ₅ Si ₃ , possibly TiSi[4]	Promotes formation of the desired low-resistivity C54 phase[1]
Sheet Resistivity	~ 60 Ω/sq[1]	~ 6.0 Ω/sq[1]	Significantly lower resistance
Interface Quality	Highly defective[1][2]	Highly defective, with visible dislocations[1][2][5]	While still defective, the uniform C54 phase is preferred for contacts

The C49 to C54 Phase Transformation

Titanium disilicide exists in two primary crystalline structures: the metastable C49 phase and the stable, low-resistivity C54 phase. The transition from the C49 to the C54 phase is a critical step in the fabrication of low-resistance contacts in integrated circuits.

- C49-TiSi₂: This is a metastable phase with a base-centered orthorhombic structure.[1][6] It forms at lower annealing temperatures (around 450°C - 650°C).[6][7] This phase has a higher electrical resistivity (60-130 μΩ-cm).[1]
- C54-TiSi₂: This is the stable phase with a face-centered orthorhombic structure.[1][6] It forms at higher annealing temperatures (typically above 650°C).[6] The C54 phase is the desired variant for device interconnects due to its much lower resistivity (13-25 μΩ-cm).[1]

The temperature required for the C49 to C54 transformation can be influenced by several factors, including the thickness of the silicide film and the presence of impurities.[6][8][9] For

thinner films, a higher annealing temperature is often required to achieve the phase transition.
[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in TEM analysis. Below are outlines of the key experimental procedures described in the referenced literature.

TiSi₂ Film Formation

A common method for forming titanium silicide films is through the solid-state reaction of a deposited titanium layer with the silicon substrate.

- Substrate: Si (001) wafers are typically used.[1][2]
- Titanium Deposition: A thin layer of titanium (e.g., 16 nm) is sputtered onto the silicon wafer.
[1][2][3]
- Capping Layer (Optional): In some processes, a capping layer, such as Titanium Nitride (TiN) (e.g., 20 nm thick), is deposited on top of the titanium film before annealing.[1][2][3]
- Rapid Thermal Annealing (RTA): A two-step RTA process is often employed:
 - A lower temperature anneal (e.g., 675°C for 30-35 seconds in a N₂ ambient) to initiate the reaction between Ti and Si.[1]
 - Selective wet etching to remove the unreacted Ti and the TiN capping layer.[1]
 - A higher temperature anneal (e.g., 850°C for 60 seconds in a N₂ ambient) to complete the silicide formation and promote the transformation to the C54 phase.[1][2]

Cross-Sectional TEM Sample Preparation

The preparation of a high-quality, electron-transparent cross-sectional sample is a critical and often challenging step.

- Slicing and Stacking: The wafer is cleaved into smaller pieces.[10] Two pieces are then glued together face-to-face with epoxy, with the thin film layers at the interface.[10][11][12]

Dummy pieces of silicon are often added to the top and bottom of the stack for support.[13]

- Mechanical Polishing and Grinding: The "sandwich" is then mechanically polished and ground down to a thickness of about 15-20 μm . [11] This process typically involves a series of grinding papers with decreasing grit size. [10]
- Dimple Grinding: A dimple grinder is used to create a concave depression in the center of the sample, further thinning the area of interest to a few micrometers. [11]
- Ion Milling: The final step to achieve electron transparency is low-angle argon ion milling. [2] This process removes material from the sample until a small hole is formed at the center of the dimple, with the regions around the edge of the hole being thin enough for TEM analysis.

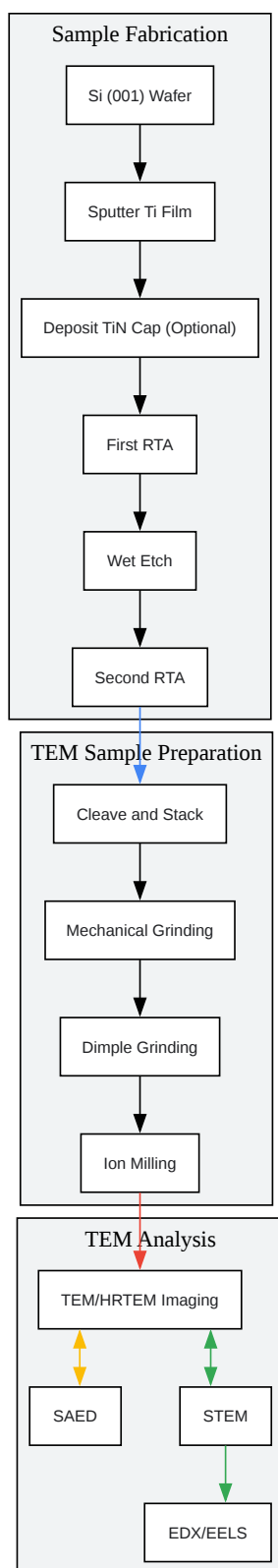
TEM Analysis Techniques

A combination of TEM techniques is used to comprehensively characterize the TiSi_2/Si interface.

- Transmission Electron Microscopy (TEM): Provides bright-field and dark-field images of the cross-section, revealing the overall morphology, grain structure, and presence of defects. [1] [2]
- High-Resolution TEM (HRTEM): Allows for the visualization of the crystal lattice, enabling the identification of crystallographic phases and the detailed examination of the interface structure and defects at an atomic level. [1] [5]
- Selected Area Electron Diffraction (SAED): Provides crystallographic information from a selected area of the sample, which is used to identify the different phases of titanium silicide present. [1] [2]
- Scanning Transmission Electron Microscopy (STEM): Offers high-resolution imaging with elemental analysis capabilities. [1] [2]
- Energy Dispersive X-ray Spectroscopy (EDX) and Electron Energy Loss Spectroscopy (EELS): These techniques are coupled with STEM to provide elemental mapping and compositional analysis of the film and interface. [1] [2]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the cross-sectional TEM analysis of a TiSi₂/Si interface.



[Click to download full resolution via product page](#)

Caption: Workflow for Cross-Sectional TEM Analysis of TiSi₂/Si.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C49-C54 Titanium Disilicide (TiSi₂) [globalsino.com]
- 7. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 8. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to Cross-Sectional TEM Analysis of the TiSi₂/Si Interface]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078298#cross-sectional-tem-analysis-of-tisi-si-interface>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com